N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to a class of molecules characterized by the presence of fluorinated aromatic systems and heterocycles, which are often associated with enhanced biological activity. The chemical structure includes a difluorophenyl moiety, a pyrimidine ring, and an acetamide functional group, making it a versatile candidate for various biological investigations.
The compound is classified under the category of organic compounds with specific applications in medicinal chemistry. Its unique structural features suggest potential uses in drug development, particularly in targeting specific biological pathways. The compound's CAS number is 1171761-07-1, which aids in its identification and classification within chemical databases .
The synthesis of N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several key steps:
These synthetic routes can be optimized for yield and purity through variations in temperature, solvent choice, and reaction time.
The molecular formula for N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is .
Property | Data |
---|---|
Molecular Weight | 350.4 g/mol |
IUPAC Name | N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide |
InChI | InChI=1S/C16H16F2N4O/c1-14(17)12-10-8(3)7(4)9(11)15(12)18(19)20/h7-12H,1H3,(H,19) |
InChI Key | BSFWPDUIKIZGFY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC |
This data provides insight into the compound's potential reactivity and interactions based on its functional groups .
N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is likely related to its interaction with specific biological targets such as enzymes or receptors. Compounds with similar structures often modulate activities within signal transduction pathways or inhibit specific enzyme functions. For example:
Understanding these interactions requires further experimental studies to elucidate specific pathways affected by this compound .
The physical properties of N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide include:
Property | Data |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The lack of certain physical property data indicates that further characterization may be necessary to fully understand its behavior under various conditions .
N-(2,4-difluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in several areas:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: